molecular formula C16H17N3O2 B2848572 3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide CAS No. 338401-49-3

3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide

Cat. No.: B2848572
CAS No.: 338401-49-3
M. Wt: 283.331
InChI Key: YWIWSCBNSJMLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide” is a chemical compound with the molecular formula C16H17N3O2 . It is also known by other synonyms such as “3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)benzamide” and "Benzamide, N-(3,4,5,6,7,8-hexahydro-4-oxo-2-quinazolinyl)-3-methyl-" .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 283.33 . Other physical and chemical properties such as melting point, boiling point, and density weren’t found in the search results .

Scientific Research Applications

Antitumor Applications

One of the primary applications of quinazolinone derivatives is in the development of antitumor agents. The study on the design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents shows the potential of these compounds in cancer treatment. These analogues possess high growth-inhibitory activity and unique biochemical characteristics, such as delayed, non-phase-specific cell-cycle arrest, while being more water-soluble for in vivo evaluation (Bavetsias et al., 2002).

Antiviral Applications

Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antiviral activities against a spectrum of respiratory and biodefense viruses. These compounds showed potential as antiviral agents, with specific compounds demonstrating inhibition of avian influenza (H5N1) virus replication, suggesting their usefulness in treating viral infections (Selvam et al., 2007).

Antimicrobial Applications

Quinazolinone derivatives have also been investigated for their antimicrobial properties. Novel 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and found to exhibit significant anti-bacterial and anti-fungal activities. These compounds showed potent in vitro antimicrobial activity, with some derivatives being particularly effective against specific strains of bacteria and fungi, highlighting their potential as antimicrobial agents (Mohamed et al., 2010).

Synthesis of Novel Heterocyclic Compounds

Research into quinazolinone derivatives has also led to the development of novel synthetic routes and heterocyclic compounds with potential biological activities. Studies have detailed the synthesis of new azetidinonyl/thiazolidinonyl quinazolinone derivatives as antiparkinsonian agents, indicating the versatility of quinazolinone frameworks in the synthesis of compounds targeting various neurological conditions (Kumar et al., 2012).

Properties

IUPAC Name

3-methyl-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-5-4-6-11(9-10)14(20)18-16-17-13-8-3-2-7-12(13)15(21)19-16/h4-6,9H,2-3,7-8H2,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIWSCBNSJMLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(CCCC3)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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